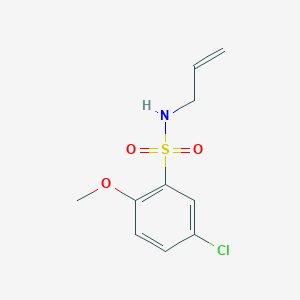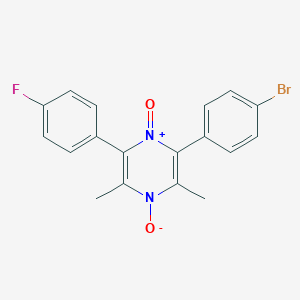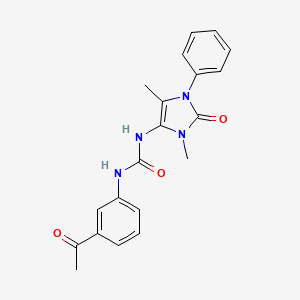![molecular formula C17H16Cl2N2O2 B4236969 2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as CCMB or CCMB1 and is a member of the benzamide family of compounds. CCMB has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of CCMB is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and growth. It has also been shown to inhibit the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects:
CCMB has been shown to have a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, it has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCMB is that it has been shown to be relatively non-toxic, even at high concentrations. This makes it a promising candidate for further investigation as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to develop new drugs based on its structure.
Zukünftige Richtungen
There are several future directions for research on CCMB. One area of research could focus on further investigating its potential as an anti-cancer agent, with a particular focus on its mechanism of action. Other areas of research could investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases or autoimmune diseases. Additionally, researchers could investigate the development of new drugs based on the structure of CCMB, with the aim of improving its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CCMB has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent in a range of diseases. One area of research has focused on its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-5-6-15(16(11-12)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWKNQMNOMYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
![5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4236903.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4236906.png)
![1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4236925.png)

![2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4236933.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
![1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)

